molecular formula C8H10N2O2S3 B13872454 5-Methylaminomethyl-thieno[2,3-b]thiophene-2-sulfonic acid amide; hydrochloride

5-Methylaminomethyl-thieno[2,3-b]thiophene-2-sulfonic acid amide; hydrochloride

Katalognummer: B13872454
Molekulargewicht: 262.4 g/mol
InChI-Schlüssel: YXFSVZMQTUISMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methylaminomethyl-thieno[2,3-b]thiophene-2-sulfonic acid amide; hydrochloride is a heterocyclic compound featuring a thienothiophene core. Thienothiophenes are known for their stable and electron-rich structures, making them valuable in various scientific fields, including pharmaceuticals and optoelectronics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thienothiophene derivatives, including 5-Methylaminomethyl-thieno[2,3-b]thiophene-2-sulfonic acid amide; hydrochloride, typically involves the condensation of sulfur-containing compounds with carbonyl compounds. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) or basic conditions for thioglycolic acid derivatives .

Industrial Production Methods

Industrial production of thienothiophene derivatives may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methylaminomethyl-thieno[2,3-b]thiophene-2-sulfonic acid amide; hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Wissenschaftliche Forschungsanwendungen

5-Methylaminomethyl-thieno[2,3-b]thiophene-2-sulfonic acid amide; hydrochloride has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Methylaminomethyl-thieno[2,3-b]thiophene-2-sulfonic acid amide; hydrochloride involves its interaction with specific molecular targets and pathways. Its electron-rich structure allows it to participate in redox reactions, potentially affecting cellular processes and signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thieno[3,2-b]thiophene: Known for its optoelectronic properties.

    Thieno[3,4-b]thiophene: Exhibits biological activities such as anti-tumor and antiviral effects.

    Thieno[3,4-c]thiophene:

Uniqueness

5-Methylaminomethyl-thieno[2,3-b]thiophene-2-sulfonic acid amide; hydrochloride stands out due to its specific substitution pattern, which can enhance its stability and reactivity. This makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

Molekularformel

C8H10N2O2S3

Molekulargewicht

262.4 g/mol

IUPAC-Name

2-(methylaminomethyl)thieno[2,3-b]thiophene-5-sulfonamide

InChI

InChI=1S/C8H10N2O2S3/c1-10-4-6-2-5-3-7(15(9,11)12)14-8(5)13-6/h2-3,10H,4H2,1H3,(H2,9,11,12)

InChI-Schlüssel

YXFSVZMQTUISMD-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=CC2=C(S1)SC(=C2)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.